molecular formula C20H18N2O4S2 B2431405 (E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 306309-78-4

(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2431405
CAS No.: 306309-78-4
M. Wt: 414.49
InChI Key: MMWGRJPPAOVCSO-XNTDXEJSSA-N
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Description

(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related thiazolo[3,2-a]pyrimidine derivatives involves multiple steps, including cyclization reactions and interactions with various reagents to produce compounds with potential biological activities. For example, compounds derived from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate have shown to be transformed into related heterocyclic systems, indicating a versatile synthetic pathway that can lead to the creation of a wide range of chemical entities with varied biological properties (Youssef et al., 2011).

Biological Activities

Compounds structurally similar to "(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate" have been evaluated for their biological activities. Studies have highlighted their antibacterial, antifungal, and anticancer potentials. For instance, certain derivatives have demonstrated excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). Another study focused on the anticancer activity of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, showing potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).

Conformational and Structural Insights

Research into the conformational features and supramolecular aggregation of thiazolo[3,2-a]pyrimidines reveals significant insights into their chemical behavior and potential applications. Variations in substituents have been shown to impact the intermolecular interaction patterns, suggesting that structural modifications can be tailored to enhance certain properties or interactions for specific applications (Nagarajaiah & Begum, 2014).

Properties

IUPAC Name

ethyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-4-25-19(24)16-12(3)21-20-22(17(16)14-6-5-9-27-14)18(23)15(28-20)10-13-8-7-11(2)26-13/h5-10,17H,4H2,1-3H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGRJPPAOVCSO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(O4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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